4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring with difluoromethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the difluoromethylation of pyrazole derivatives, followed by acylation and subsequent amide formation . The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems can handle large-scale production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability . The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with difluoromethyl and methyl substituents, such as:
- 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- 2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE
Uniqueness
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both difluoromethyl and acylamino groups.
Properties
Molecular Formula |
C13H16F2N6O2 |
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Molecular Weight |
326.30 g/mol |
IUPAC Name |
4-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16F2N6O2/c1-3-20-11(13(16)23)9(5-17-20)18-10(22)6-21-7(2)4-8(19-21)12(14)15/h4-5,12H,3,6H2,1-2H3,(H2,16,23)(H,18,22) |
InChI Key |
PZNMTPTYZPQWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C(=O)N |
Origin of Product |
United States |
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